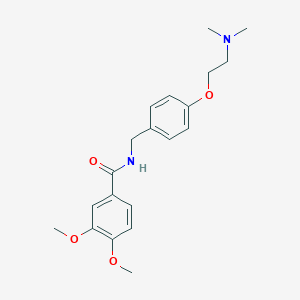

Itopride

Beschreibung

Eigenschaften

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQIECGTIMUVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048320 | |

| Record name | Itopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122898-67-3 | |

| Record name | Itopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itopride hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122898-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Itopride on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Itopride's Dual Mechanism

This compound hydrochloride is a substituted benzamide derivative that enhances gastrointestinal motility.[1][2][3] Its therapeutic effects are attributed to two primary pharmacological actions:

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors, particularly in the gastrointestinal tract, this compound mitigates the inhibitory effects of dopamine on acetylcholine release from myenteric motor neurons.[2][3] This leads to increased acetylcholine levels, promoting gut motility.[1][2]

-

Acetylcholinesterase (AChE) Inhibition: this compound also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This action further elevates acetylcholine concentrations at the neuromuscular junction in the gut wall.[1][2]

The synergistic effect of these two mechanisms results in enhanced gastrointestinal peristalsis, increased lower esophageal sphincter pressure, accelerated gastric emptying, and improved gastro-duodenal coordination.[2]

The Dopamine D2 Receptor and Its Signaling Pathway

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[4] It plays a crucial role in various physiological processes, both in the central nervous system and peripherally.

G Protein Coupling and Downstream Signaling

Dopamine D2 receptors are canonically coupled to inhibitory G proteins of the Gi/o family.[4][5] Upon activation by an agonist like dopamine, the D2 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The dissociated Gαi/o subunit inhibits the activity of the enzyme adenylyl cyclase.[4][5] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

The Gβγ subunit can also modulate various downstream effectors, including inwardly rectifying potassium channels and calcium channels.

The following diagram illustrates the canonical dopamine D2 receptor signaling pathway:

This compound's Antagonistic Action on D2 Receptors

As a D2 receptor antagonist, this compound binds to the receptor but does not elicit the conformational change required for G protein activation. Instead, it competitively blocks the binding of the endogenous agonist, dopamine. This prevents the initiation of the downstream signaling cascade described above.

The net effect of this compound's antagonism at D2 receptors in the gastrointestinal tract is the disinhibition of acetylcholine release, leading to its prokinetic effects.

The following diagram illustrates the mechanism of this compound's antagonism:

Quantitative Data

| Parameter | Target | Value | Species/System |

| IC50 | Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | Electric Eel |

| IC50 | Acetylcholinesterase (AChE) | ~0.5 µM | Guinea Pig Gastrointestinal Tissue (in the presence of a BuChE inhibitor) |

Table 1: Quantitative Data for this compound's Acetylcholinesterase Inhibition. Data from Iwanaga et al., 1994.

Experimental Protocols

The characterization of a compound's activity at the dopamine D2 receptor typically involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.

Objective: To determine the Ki of a test compound for the D2 receptor.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the dopamine D2 receptor (e.g., rat striatum, CHO or HEK cells transfected with the D2 receptor gene) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate and wash the resulting pellet to obtain a crude membrane preparation.

-

Resuspend the membrane pellet in an assay buffer.

-

-

Assay Incubation:

-

In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride), and varying concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol or sulpiride).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a radioligand binding competition assay:

Functional Assay (cAMP Inhibition Assay)

This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency (IC50 or EC50) of a test compound.

General Protocol:

-

Cell Culture:

-

Use a cell line that endogenously or recombinantly expresses the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Culture the cells to an appropriate confluency in a multi-well plate.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator like forskolin (to create a measurable cAMP window).

-

Include control wells for basal cAMP levels (no treatment), stimulated levels (agonist only), and antagonist-only effects.

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

The following diagram outlines the workflow for a cAMP functional assay:

Conclusion

This compound's efficacy as a prokinetic agent is firmly rooted in its dual mechanism of action, with dopamine D2 receptor antagonism playing a pivotal role. By blocking the inhibitory influence of dopamine on gastrointestinal cholinergic neurons, this compound effectively increases acetylcholine levels, thereby enhancing gut motility. While the precise quantitative parameters of this compound's interaction with the D2 receptor remain to be fully elucidated in publicly accessible literature, the established experimental protocols for radioligand binding and functional cAMP assays provide a clear framework for such investigations. A comprehensive understanding of this compound's D2 receptor pharmacology, including its binding kinetics and functional potency, would be invaluable for the development of next-generation prokinetic agents with improved efficacy and side-effect profiles.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jkscience.org [jkscience.org]

- 4. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Itopride Hydrochloride

This technical guide provides a comprehensive overview of the synthetic routes and purification processes for this compound hydrochloride, a prokinetic benzamide derivative used in the treatment of gastrointestinal motility disorders.[1][2] The document details various synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Overview of Synthetic Strategies

The synthesis of this compound hydrochloride typically involves the amidation reaction between 4-[2-(dimethylamino)ethoxy]benzylamine and a derivative of 3,4-dimethoxybenzoic acid.[3][4][5] Several routes have been developed to prepare the key benzylamine intermediate, starting from materials like 4-hydroxybenzaldehyde, p-cresol, or p-fluorobenzaldehyde.[3][6][7] An alternative strategy involves first synthesizing an N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate, which is then etherified.[8][9]

The final step in all routes is the salification of the this compound free base with hydrochloric acid to yield the stable hydrochloride salt.[7][8]

Key Synthetic Pathways

Route 1: Starting from 4-Hydroxybenzaldehyde

This is a widely described method that involves a multi-step process to build the side chain on the phenolic group of 4-hydroxybenzaldehyde before forming the benzylamine.[7][8][10]

Logical Workflow for Route 1

Caption: Synthesis of this compound HCl from 4-Hydroxybenzaldehyde.

Experimental Protocols for Route 1

-

Step 1: Synthesis of 4-(2-Dimethylaminoethoxy)benzaldehyde

-

Method: 4-hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of a weak inorganic base.[7] In one variation, 4-hydroxybenzonitrile was dissolved in acetone with potassium hydroxide, refluxed, and then 2-(dimethylamino)ethyl chloride was added dropwise and refluxed for 8 hours to achieve a 97% yield of the nitrile analogue.[11]

-

-

Step 2: Synthesis of 4-(2-Dimethylaminoethoxy)benzaldoxime Hydrochloride

-

Step 3: Synthesis of 4-(2-Dimethylaminoethoxy)benzylamine

-

Method: The benzaldoxime hydrochloride is reduced to the corresponding benzylamine. Powdered zinc is a cited reducing agent for this step.[7]

-

Protocol: Following the previous step, 10.8 kg of powdered zinc is added in batches to the reaction mixture, keeping the temperature below 50°C. The mixture is stirred for at least 5 hours at 45-50°C and then heated to 65-70°C for at least 2 hours.[12] After work-up including water addition, pH adjustment with ammonia, and extraction with dichloromethane, the product is obtained.[12]

-

-

Step 4: Amidation to form this compound (Free Base)

-

Method: 4-(2-Dimethylaminoethoxy)benzylamine is reacted with 3,4-dimethoxybenzoyl chloride (veratric acid chloride) in the presence of a tertiary amine like triethylamine.[6][7]

-

Protocol: 120g of the benzylamine is dissolved in 300ml of dichloromethane, and 70g of triethylamine is added. A dichloromethane solution containing 104g of 3,4-dimethoxybenzoyl chloride is added dropwise under an ice bath. The mixture is then warmed to reflux and the reaction continues for 2 hours.[6]

-

Route 2: Starting from p-Cresol

This route begins with p-cresol and involves a bromination step to introduce a reactive site for subsequent amination.

Experimental Protocol for Route 2

-

Step 1: Synthesis of Dimethyl-(2-para-toluyloxy-ethyl)-amine

-

Method: p-cresol is reacted with 2-(dimethylamino)ethyl chloride (typically 1.2 to 1.8 equivalents) in a solvent like acetone.[3]

-

-

Step 2: Bromination and Subsequent Reaction

-

Method: The product from the first step is dissolved in a solvent like dichloromethane and reacted with a brominating agent such as N-Bromosuccinimide (NBS) to form a bromoalkyl compound. This intermediate is then reacted with 3,4-dimethoxy benzonitrile to synthesize this compound. This method is noted for proceeding under mild, room temperature conditions.[3]

-

Route 3: Synthesis via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide Intermediate

This alternative approach first constructs the amide bond and then adds the dimethylaminoethoxy side chain.[8][10]

Logical Workflow for Route 3

Caption: Synthesis of this compound HCl via a key amide intermediate.

Experimental Protocol for Route 3

-

Step 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

-

Method: p-Hydroxybenzylamine is reacted with 3,4-dimethoxybenzoyl chloride.

-

-

Step 2: Etherification to form this compound (Free Base)

-

Protocol: 50g of the N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate and 60g of anhydrous K₂CO₃ are charged into a reactor. 18.7g of dimethylaminoethyl chloride is added, and the mixture is heated to 60-65°C for 4 hours. The progress is monitored by TLC, and additional dimethylaminoethyl chloride may be added until the starting material is consumed.[10]

-

Purification and Salification

The final stage of the manufacturing process involves the purification of the this compound free base and its conversion to the stable hydrochloride salt.

Purification of this compound Free Base

-

Work-up and Extraction: After the amidation reaction, the crude product is typically worked up by washing with water and adjusting the pH. For example, after the reaction, 1000ml of water is added, and the pH is adjusted to about 3 with aqueous hydrochloric acid. The aqueous layer is collected, its pH is raised to about 10 with caustic soda, and the product is extracted with dichloromethane.[6]

-

Recrystallization: The crude this compound base, often an oil or a solid, is purified by recrystallization from a suitable solvent to yield a white solid.[6]

Salification to this compound Hydrochloride

The conversion of the purified this compound base to its hydrochloride salt is a critical step that also serves as a final purification.

-

Method 1: Using Aqueous HCl

-

Protocol: 35.84 g (0.1 mole) of this compound is dissolved in 500 ml of anhydrous ethanol. The solution is cooled to 0°C under a nitrogen atmosphere. 11 ml of aqueous hydrochloric acid is then added dropwise, and the mixture is stirred for 1 hour. The precipitated white solid is filtered to obtain this compound hydrochloride.[3]

-

-

Method 2: Using HCl in an Anhydrous Solvent

-

Protocol: 100g of this compound is dissolved in 400ml of heated dehydrated alcohol. A 30% solution of hydrogen chloride in ethanol is added until the pH of the system reaches 3, leading to the crystallization of the product.[6]

-

Alternative Protocol: 40g of this compound is dissolved in 200ml of isopropyl alcohol (IPA). The pH is adjusted to 1-2 by adding IPA-HCl at 25-30°C. The mixture is stirred for 30 minutes, and the resulting solid is filtered, washed with IPA, and dried.[9]

-

Quality Control and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound hydrochloride and detecting any related substances or degradation products.[4][13][14]

-

Typical HPLC Conditions:

-

Column: Reversed-phase C18 or C8 columns are commonly used.[15][16][17]

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and a phosphate buffer, is often employed.[14][15][16] For example, a mobile phase of methanol:water (55:45, v/v) can be used.[13]

-

Detection: UV detection is typically set at a wavelength of 215 nm, 220 nm, or 258 nm.[13][16][18]

-

Quantitative Data Summary

The following tables summarize key quantitative data reported in various synthesis and purification protocols.

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Product | Starting Materials | Reported Yield | Reference |

| Etherification | 4-(2-Dimethylaminoethoxy)benzonitrile | 4-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chloride | 97% | [11] |

| Amidation | This compound (Free Base) | 4-(2-Dimethylaminoethoxy)benzylamine, 3,4-Dimethoxybenzoyl chloride | 79.6% | [6] |

| Salification | This compound Hydrochloride | This compound (Free Base), Aqueous HCl | 95% | [3] |

| Salification | This compound Hydrochloride | This compound (Free Base), Acetyl Chloride in Ethanol | 98% | [3] |

| Overall Process | This compound Hydrochloride | 4-Hydroxybenzaldehyde | 93% | [5] |

Table 2: Purity and Quality Control Parameters

| Parameter | Method | Details | Result | Reference |

| Purity of Intermediate | HPLC | 4-(2-Dimethylaminoethoxy)benzylamine | 96.7% | [6] |

| Purity of Final Product | HPLC | Recrystallized this compound (Free Base) | 98.6% | [6] |

| Purity of Final Product | HPLC | This compound Hydrochloride | 99% | [5] |

| Impurity Detection | LC-MS | Forced degradation studies | Identified degradation products II-VIII | [13] |

| HPLC Linearity | RP-HPLC | Concentration range of 80-120% | Correlation coefficient: 0.9995 | [16] |

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. jocpr.com [jocpr.com]

- 3. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Process For The Preparation Of this compound, Its Salts And Intermediates [quickcompany.in]

- 6. CN102993038B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2007074386A2 - A novel process for synthesis of this compound and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. WO2007074386A9 - A novel process for synthesis of this compound and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]

- 13. Identification of Forced Degradation Products of this compound by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Chromatographic determination of this compound hydrochloride in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple RP-HPLC Method for Quantitation of this compound HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pharmatutor.org [pharmatutor.org]

Acetylcholinesterase inhibitory kinetics of Itopride

An In-Depth Technical Guide to the Acetylcholinesterase Inhibitory Kinetics of Itopride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prokinetic agent with a unique dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other motility disorders.[2][3] This technical guide provides a detailed examination of the acetylcholinesterase inhibitory kinetics of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biochemical processes.

Core Mechanism of Action: A Dual Approach

This compound's prokinetic effects stem from its ability to increase acetylcholine (ACh) concentrations in the neuromuscular junctions of the gastrointestinal tract.[2][4] This is achieved through two primary pathways:

-

Dopamine D2 Receptor Antagonism : In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing the release of ACh from myenteric motor neurons via D2 receptors.[1][3] By blocking these D2 receptors, this compound removes this inhibitory effect, leading to increased ACh release.[1][4]

-

Acetylcholinesterase (AChE) Inhibition : Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis and inactivation of acetylcholine.[3][4] this compound inhibits this enzyme, preventing the breakdown of ACh and thereby increasing its local concentration and duration of action at the M3 muscarinic receptors on smooth muscle cells, which stimulates contraction and enhances motility.[1][3]

The synergistic effect of D2 receptor antagonism and AChE inhibition results in a significant increase in gastrointestinal peristalsis, enhanced lower esophageal sphincter pressure, and accelerated gastric emptying.[2][5][6]

Quantitative Analysis of AChE Inhibition

Studies have characterized the inhibitory potency and selectivity of this compound against cholinesterases. The data reveals that this compound is a selective and reversible inhibitor of acetylcholinesterase.

| Parameter | Enzyme Source | Value | Notes |

| IC₅₀ | Electric Eel Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | This compound is approximately 100-fold more selective for AChE than BuChE.[7][8] |

| IC₅₀ | Horse Serum Butyrylcholinesterase (BuChE) | ~204 µM | Calculated based on the 100-fold less potency compared to AChE.[7][8][9] |

| IC₅₀ | Guinea Pig Gastrointestinal ChE | ~0.5 µM | Measured in the presence of a BuChE inhibitor (diisopropyl fluorophosphate).[7][8] |

| Inhibition Type | Electric Eel AChE | Mixed-type | Primarily uncompetitive, affecting both Km and Vmax.[7][8][9] |

| Reversibility | Electric Eel AChE | Complete (Reversible) | AChE activity was fully recovered after ultrafiltration of the this compound-enzyme mixture.[7][8] |

Table 1: Summary of this compound's Acetylcholinesterase Inhibitory Kinetics.

Kinetic Profile: A Mixed-Type Inhibitor

Kinetic analysis using double reciprocal plots (Lineweaver-Burk) has shown that this compound affects both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of the acetylcholinesterase-catalyzed reaction.[8][9] This pattern is characteristic of a mixed-type inhibition .[7] This means this compound can bind to both the free enzyme (AChE) and the enzyme-substrate (AChE-ACh) complex. However, studies suggest that the inhibition is primarily uncompetitive , indicating a preferential binding to the enzyme-substrate complex.[8][9]

Experimental Protocol: AChE Inhibition Assay

The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modified version of the Ellman's method.[10] This colorimetric assay is a standard for measuring cholinesterase activity.

Materials

-

Enzyme: Purified Acetylcholinesterase (e.g., from Electrophorus electricus).

-

Buffer: Phosphate buffer (e.g., 8 mM K₂HPO₄, 2.3 mM NaH₂PO₄, 0.15 M NaCl, pH 7.5).[10]

-

Substrate: Acetylthiocholine iodide (ATCI).[10]

-

Chromogen: 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[10]

-

Inhibitor: this compound Hydrochloride.

-

Instrumentation: 96-well microplate reader.[10]

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at approximately 405-412 nm.[10][11] The rate of color formation is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, this rate decreases.

General Procedure

The following workflow outlines the key steps in a typical high-throughput screening format for assessing AChE inhibition.

-

Enzyme and Inhibitor Pre-incubation : A solution of AChE in buffer is added to the wells of a microplate.[10] Subsequently, various concentrations of this compound (or a vehicle control) are added. The plate is then incubated for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10][11]

-

Reaction Initiation : The enzymatic reaction is started by adding a solution containing the substrate (ATCI) and the chromogen (DTNB) to all wells.[10][11]

-

Kinetic Measurement : The absorbance at 412 nm is measured immediately and then monitored over a period of time (e.g., 10 minutes) using a microplate reader.[11]

-

Data Analysis : The rate of the reaction (change in absorbance over time) is calculated for each concentration of this compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate of the uninhibited control. The IC₅₀ value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]

Conclusion

The acetylcholinesterase inhibitory activity of this compound is a key component of its prokinetic efficacy. Kinetic studies have conclusively demonstrated that this compound is a reversible, mixed-type inhibitor with a notable preference for acetylcholinesterase over butyrylcholinesterase.[7][8] Its IC₅₀ value in the low micromolar range confirms its potency. This detailed understanding of its inhibitory kinetics, established through standardized experimental protocols like the Ellman method, is crucial for drug development professionals and researchers exploring its therapeutic applications and potential for novel drug design.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jkscience.org [jkscience.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. This compound | C20H26N2O4 | CID 3792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of acetylcholinesterase-inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Evaluation of Itopride's Prokinetic Effects on Isolated Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of Itopride's prokinetic effects on isolated smooth muscle tissues. This compound hydrochloride is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] This dual action results in an increased concentration of acetylcholine (ACh) at the neuromuscular junction in the gastrointestinal (GI) tract, leading to enhanced smooth muscle contractility and accelerated GI transit.[3][4] This document outlines the key signaling pathways, detailed experimental protocols for in vitro assessment, and a summary of quantitative data from relevant studies.

This compound's Dual Mechanism of Action on Smooth Muscle

This compound's prokinetic effects are primarily mediated through two distinct but synergistic pathways. Firstly, by antagonizing presynaptic dopamine D2 receptors on cholinergic neurons within the myenteric plexus, this compound inhibits the suppressive effect of dopamine on ACh release.[1][3] Secondly, this compound inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of ACh in the synaptic cleft.[1][2] The net result of these actions is an elevated level of acetylcholine, which can then stimulate muscarinic M3 receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting motility.[1]

Quantitative Data on this compound's In Vitro Prokinetic Effects

The following table summarizes key quantitative data from in vitro studies evaluating the prokinetic effects of this compound on isolated gastrointestinal smooth muscle.

| Parameter | Tissue | Species | Value | Reference |

| Effective Concentration for Increased Peristaltic Velocity | Ileum | Guinea Pig | 10⁻¹⁰ - 10⁻⁶ M | [1][2] |

| Effective Concentration for Shortened Colonic Transit Time | Colon | Guinea Pig | 10⁻¹⁰ - 10⁻⁶ M | [1][2] |

| IC₅₀ for Acetylcholinesterase Inhibition | Gastric AChE | Guinea Pig | ~50 times that of neostigmine | [1] |

| ED₅₀ for Intestinal Contractility | Intestine | Not Specified | Lower than other prokinetics | [3] |

Experimental Protocols

This section provides a detailed methodology for assessing the prokinetic effects of this compound on isolated gastrointestinal smooth muscle, based on established organ bath techniques.

Preparation of Isolated Smooth Muscle Tissue

Objective: To isolate a viable segment of gastrointestinal smooth muscle for in vitro contractility studies.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 10)

-

Dissection tools (scissors, forceps)

-

Petri dish

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Humanely euthanize a male Hartley guinea pig according to institutional guidelines.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Carefully excise a segment of the distal ileum or distal colon.

-

Immediately place the excised tissue in a Petri dish containing cold, oxygenated K-H solution.

-

Gently flush the lumen of the intestinal segment with K-H solution to remove any contents.

-

For ileal preparations, a segment of appropriate length (e.g., 2-3 cm) is isolated.

-

For colonic preparations, the distal colon is removed for colonic transit time studies.[2]

In Vitro Organ Bath Assay for Contractility

Objective: To measure the contractile response of the isolated smooth muscle tissue to this compound and other agents.

Materials:

-

Isolated tissue segment

-

Organ bath system with a chamber (e.g., 10-20 mL)

-

Isotonic transducer

-

Data acquisition system

-

K-H solution

-

Carbogen gas (95% O₂ / 5% CO₂)

-

This compound hydrochloride solutions of varying concentrations

-

Acetylcholine (ACh) solution

-

Dopamine solution

Procedure:

-

Mount the isolated tissue segment vertically in the organ bath chamber containing K-H solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the tissue to a fixed hook and the other end to an isotonic transducer to record muscle contractions.

-

Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 g), with regular changes of the K-H solution.

-

After equilibration, elicit a reference contraction with a standard agent (e.g., KCl or a supramaximal concentration of ACh) to ensure tissue viability.

-

Once a stable baseline is achieved, construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the organ bath at set intervals.

-

To investigate the mechanism of action, the effects of this compound can be evaluated in the presence of other agents:

-

Dopamine Antagonism: Induce inhibition of spontaneous or electrically-evoked contractions with dopamine (e.g., 10⁻⁸ M) and then administer this compound to observe the reversal of this inhibition.[1]

-

AChE Inhibition: Potentiate the contractile response to a submaximal concentration of exogenous ACh (e.g., 10⁻⁸ M) by pre-incubating the tissue with this compound (e.g., 10⁻⁷ M).[1][2]

-

-

Record the amplitude and frequency of contractions throughout the experiment using the data acquisition system.

Conclusion

The in vitro evaluation of this compound's prokinetic effects on isolated smooth muscle provides valuable insights into its dual mechanism of action. By employing standardized organ bath protocols, researchers can quantify the drug's ability to enhance contractility through both dopamine D2 receptor antagonism and acetylcholinesterase inhibition. The data generated from these studies are crucial for understanding the pharmacological profile of this compound and for the development of new and improved prokinetic agents for the treatment of gastrointestinal motility disorders.

References

In-Depth Technical Guide: Cellular Signaling Pathways Modulated by Itopride in Gastric Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic for functional dyspepsia and other gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound in gastric cells. It delves into its roles as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, presenting detailed signaling cascades, quantitative pharmacological data, and experimental protocols relevant to the study of its mechanism of action.

Introduction: The Dual-Action Mechanism of this compound

This compound hydrochloride enhances gastrointestinal motility through two primary, synergistic mechanisms:

-

Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter by binding to D2 receptors on cholinergic neurons, which in turn suppresses the release of acetylcholine (ACh).[1][2][3][4] this compound competitively blocks these D2 receptors, thereby removing the inhibitory effect of dopamine and promoting the release of acetylcholine.[1][2][3][4]

-

Acetylcholinesterase (AChE) Inhibition: this compound also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[1][2] This inhibition leads to an increased concentration and prolonged availability of acetylcholine at the neuromuscular junction in the gastric wall.[1][2]

The net effect of this dual action is a significant increase in acetylcholine levels, leading to enhanced gastric smooth muscle contractility, accelerated gastric emptying, and improved gastro-duodenal coordination.[5]

Cellular Signaling Pathways

Dopamine D2 Receptor Antagonism Pathway

The dopamine D2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the inhibitory G-protein, Gi.[6][7] In the context of gastric motility, the signaling pathway is as follows:

-

Dopamine Binding: Endogenous dopamine binds to the D2 receptor on presynaptic cholinergic neurons in the myenteric plexus.

-

Gi-Protein Activation: This binding activates the Gi protein, leading to the dissociation of its α and βγ subunits.

-

Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Reduced Acetylcholine Release: The reduction in cAMP and other downstream effects ultimately leads to a decrease in the release of acetylcholine from the cholinergic neuron.

This compound's Intervention: this compound, as a D2 receptor antagonist, binds to the receptor without activating it, thereby preventing dopamine from exerting its inhibitory effects. This disinhibition results in a sustained release of acetylcholine.

Acetylcholinesterase Inhibition and Muscarinic Receptor Signaling

The increased concentration of acetylcholine resulting from both D2 receptor antagonism and acetylcholinesterase inhibition leads to the activation of muscarinic acetylcholine receptors on gastric smooth muscle cells. The primary subtype involved in gastric motility is the M3 muscarinic receptor, which is coupled to the Gq protein.[1]

-

Acetylcholine Binding: Acetylcholine binds to the M3 muscarinic receptor on the surface of gastric smooth muscle cells.

-

Gq-Protein Activation: This binding activates the Gq protein.

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[8]

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[8]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters for this compound's interaction with its primary targets.

| Parameter | Target | Value | Species/Source | Reference(s) |

| IC50 | Acetylcholinesterase (AChE) | 2.04 ± 0.27 µM | Electric Eel | [9][10] |

| IC50 | Acetylcholinesterase (AChE) | ~0.5 µM | Guinea Pig Gastrointestinal Tissue | [9][10][11] |

| Ki | Dopamine D2 Receptor | Not explicitly found in the searched literature. | - | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the cellular effects of this compound.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Objective: To quantify the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Gastric tissue homogenate or cell lines expressing dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone).

-

Unlabeled this compound hydrochloride at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from gastric tissue or D2 receptor-expressing cells.

-

In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled D2 antagonist).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory effect of this compound on acetylcholinesterase activity.

-

Objective: To determine the IC50 of this compound for acetylcholinesterase by measuring the rate of acetylcholine hydrolysis.

-

Materials:

-

Gastric tissue homogenate as a source of AChE.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

This compound hydrochloride at various concentrations.

-

Phosphate buffer (pH 8.0).

-

Microplate reader.

-

-

Procedure:

-

Prepare a gastric tissue homogenate and determine the protein concentration.

-

In a 96-well plate, add the tissue homogenate, DTNB, and different concentrations of this compound to the respective wells.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of AChE inhibition for each this compound concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Measurement of Intracellular Calcium Mobilization

This assay assesses the functional consequence of M3 receptor activation by measuring changes in intracellular calcium levels.

-

Objective: To determine if this compound treatment, by increasing acetylcholine levels, leads to an increase in intracellular calcium in gastric smooth muscle cells.

-

Materials:

-

Isolated primary gastric smooth muscle cells or a suitable cell line.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound hydrochloride.

-

A muscarinic receptor antagonist (e.g., atropine) as a control.

-

Fluorescence microscope or a plate reader with fluorescence capabilities.

-

-

Procedure:

-

Culture gastric smooth muscle cells on coverslips or in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Establish a baseline fluorescence reading.

-

Apply this compound to the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

To confirm the involvement of muscarinic receptors, pre-incubate a separate set of cells with a muscarinic antagonist before adding this compound and observe if the calcium response is blocked.

-

Conclusion

This compound's prokinetic effects in gastric cells are a direct consequence of its dual modulation of dopaminergic and cholinergic signaling. By antagonizing the inhibitory dopamine D2 receptors and preventing the degradation of acetylcholine through acetylcholinesterase inhibition, this compound effectively enhances cholinergic neurotransmission. This leads to the activation of the Gq-coupled M3 muscarinic receptor pathway in gastric smooth muscle cells, culminating in increased intracellular calcium and enhanced gastric motility. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel prokinetic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. emjreviews.com [emjreviews.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of acetylcholinesterase-inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated HPLC Method for the Quantification of Itopride in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride hydrochloride is a prokinetic agent used for the symptomatic treatment of various gastrointestinal disorders, including non-ulcer dyspepsia and chronic gastritis.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method is simple, sensitive, and specific, making it suitable for routine analysis in a bioanalytical laboratory.

Materials and Methods

Chemicals and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Ornidazole (Internal Standard - IS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Perchloric Acid (AR Grade)

-

Water (Milli-Q or equivalent)

-

Drug-free human plasma

Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Micropipettes

Preparation of Solutions

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride and dissolve it in 100 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ornidazole and dissolve it in 100 mL of methanol.[2]

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 100 ng/mL to 2000 ng/mL.

-

Plasma Calibration Standards: Spike 900 µL of drug-free human plasma with 100 µL of the respective working standard solutions to yield final concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL) in the same manner as the calibration standards.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (10 µg/mL Ornidazole).

-

Vortex for 30 seconds.

-

Add 500 µL of 10% perchloric acid to precipitate plasma proteins.[3]

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Collect the supernatant and inject 20 µL into the HPLC system.

Chromatographic Conditions

A consistent and reliable chromatographic separation is achieved using the following parameters:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Methanol (60:40 v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL |

| Detector Wavelength | 258 nm[2][4][5] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

-

Linearity: The linearity of the method was established by analyzing the plasma calibration standards in triplicate. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration.

-

Accuracy and Precision: Intra-day and inter-day accuracy and precision were determined by analyzing the QC samples (low, medium, and high) on three separate days.

-

Selectivity: The selectivity of the method was evaluated by analyzing six different batches of blank human plasma to check for any interference with the peaks of this compound and the internal standard.

-

Recovery: The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.

-

Stability: The stability of this compound in plasma was assessed under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.[4]

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound in human plasma. The retention time for this compound was found to be approximately 4.6 minutes, and for the internal standard, Ornidazole, it was approximately 6.2 minutes, with good resolution and no interference from endogenous plasma components.[2][4]

Quantitative Data Summary

The key validation parameters are summarized in the table below for easy comparison and assessment of the method's performance.

| Validation Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Quantification (LOQ) | 14 ng/mL[5] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Intra-day Accuracy (% Bias) | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Mean Extraction Recovery | > 85% |

| Short-term Stability (24h, RT) | Stable |

| Long-term Stability (-20°C, 30 days) | Stable |

| Freeze-Thaw Stability (3 cycles) | Stable |

Visualizations

Below are diagrams illustrating the experimental workflow and the logical steps involved in the HPLC method development process.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Itopride in Rodents

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vivo efficacy of Itopride in rodent models of gastrointestinal dysmotility.

Introduction

This compound is a prokinetic agent with a dual mechanism of action, making it an effective treatment for various gastrointestinal motility disorders.[1][2][3] It functions as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][4] By blocking dopamine D2 receptors, this compound removes the inhibitory effects on acetylcholine (ACh) release in the myenteric plexus.[2][3] Simultaneously, by inhibiting AChE, it prevents the degradation of ACh, leading to increased acetylcholine concentrations.[1][2] This synergistic action enhances gastrointestinal motility, increases lower esophageal sphincter pressure, and accelerates gastric emptying.[2]

These protocols outline key in vivo experiments in rodents to evaluate the prokinetic efficacy of this compound. The described models and methods are designed to provide robust and reproducible data for preclinical drug development.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Efficacy Evaluation in Rodent Models

The efficacy of this compound can be assessed in various rodent models that mimic human gastrointestinal disorders such as gastroparesis, functional dyspepsia, and gastroesophageal reflux disease (GERD).

Gastric Emptying Studies

Delayed gastric emptying is a hallmark of gastroparesis and functional dyspepsia.[5] The following protocols can be used to evaluate the effect of this compound on accelerating gastric emptying.

| Parameter | Rodent Model | Method | This compound Dosage (Oral) | Vehicle/Control | Expected Outcome |

| Gastric Emptying Rate (%) | Rat/Mouse (Drug-induced delay, e.g., Morphine) | Phenol Red Meal | 10-30 mg/kg | Saline | Increased gastric emptying rate compared to control. |

| Gastric Volume (mm³) | Mouse (Diabetic or drug-induced gastroparesis) | Magnetic Resonance Imaging (MRI) | 10-30 mg/kg | Saline | Reduced gastric volume over time compared to control.[6] |

| Half Emptying Time (T½ min) | Mouse | 13C-Octanoic Acid Breath Test | 10-30 mg/kg | Saline | Decreased T½ compared to control.[6] |

This protocol is adapted from methods used for evaluating gastric emptying in rats or mice.[7][8]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose)

-

Phenol Red (non-absorbable marker)

-

Test Meal (e.g., 1.5% methylcellulose solution containing 0.5 mg/mL phenol red)

-

0.1 N NaOH

-

Spectrophotometer

Procedure:

-

Fast adult rats (180-220g) or mice (20-25g) for 18-24 hours with free access to water.

-

Administer this compound or vehicle orally (p.o.).

-

After a specific pretreatment time (e.g., 30-60 minutes), administer the phenol red test meal by oral gavage (1.5 mL for rats, 0.5 mL for mice).[7]

-

Euthanize the animals by cervical dislocation at a fixed time point after the test meal (e.g., 20 minutes).[7]

-

Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.

-

Homogenize the stomach with its contents in a known volume of 0.1 N NaOH.

-

Allow the homogenate to settle for 1 hour, then collect the supernatant.

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

-

A control group is sacrificed immediately after the test meal administration (t=0) to determine the initial amount of phenol red.

-

Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Absorbance of test animal / Mean absorbance of t=0 control animals)) x 100[7]

Intestinal Transit Studies

This compound's prokinetic effects extend to the small and large intestines.[9][10] Intestinal transit studies are crucial for evaluating its efficacy in conditions associated with constipation or slow transit.

| Parameter | Rodent Model | Method | This compound Dosage (Oral) | Vehicle/Control | Expected Outcome |

| Intestinal Transit Time (min) | Rat/Mouse (Loperamide-induced delay) | Carmine Red or Coomassie Brilliant Blue Marker | 5-10 mg/kg (Loperamide) | Saline | Decreased transit time (faster defecation of colored feces) with this compound.[11][12] |

| Distance Traveled by Marker (%) | Mouse | Charcoal Meal | 10-30 mg/kg | Saline | Increased percentage of intestinal length traveled by the charcoal marker. |

| Colon Transit Time (min) | Mouse | Radiopaque Markers & Fluoroscopy | 5-10 mg/kg (Loperamide) | Saline | Reduced colon transit time with this compound.[12] |

This non-invasive method measures the time taken for a colored marker to be excreted.[11]

Materials:

-

This compound

-

Vehicle

-

Loperamide (to induce delayed transit)

-

Marker: 10% Coomassie Brilliant Blue or 6% Carmine Red mixed with standard feed.[11][13]

Procedure:

-

Acclimatize individually housed rats or mice for several days.

-

Induce delayed intestinal transit by administering loperamide (e.g., 5 mg/kg, p.o.).[12]

-

After 30 minutes, administer this compound or vehicle orally.

-

After another 30 minutes, replace the standard feed with the marker-containing feed.

-

Record the time of marker administration.

-

Monitor the animals regularly for the first appearance of colored fecal pellets.

-

The time elapsed between the administration of the colored feed and the excretion of the first colored pellet is the whole gut transit time.[11]

Gastroesophageal Reflux Disease (GERD) Models

This compound's ability to increase lower esophageal sphincter pressure makes it a potential therapeutic for GERD. Efficacy can be tested in surgically-induced reflux models in rats.[14]

| Parameter | Rodent Model | Method | This compound Dosage (Oral) | Vehicle/Control | Expected Outcome |

| Esophageal pH | Rat (Surgical ligation model) | pH microelectrode | 10-30 mg/kg | Saline | Maintenance of a higher (less acidic) esophageal pH.[15] |

| Esophageal Mucosal Injury Score | Rat (Surgical ligation model) | Histopathology | 10-30 mg/kg | Saline | Reduced macroscopic and microscopic esophageal lesions. |

This model involves surgical ligation to induce reflux of gastric contents into the esophagus.[15][16]

Materials:

-

This compound

-

Vehicle

-

Anesthetics (e.g., pentobarbitone sodium)

-

Surgical instruments

-

Silk suture

Procedure:

-

Fast adult Wistar rats for 24 hours.

-

Anesthetize the rats.

-

Perform a midline abdominal incision to expose the stomach.

-

Ligate the pylorus to prevent gastric emptying.

-

Carefully ligate the transitional region between the forestomach and the corpus to create a pouch that allows reflux into the esophagus.[16]

-

Close the abdominal incision.

-

Administer this compound or vehicle post-surgery.

-

After a set period (e.g., 6-8 hours), euthanize the animals.

-

Dissect the esophagus and stomach.

-

Evaluate the esophagus for macroscopic lesions (e.g., ulceration, inflammation).

-

Collect esophageal tissue for histopathological analysis to score the degree of mucosal injury.

-

Esophageal pH can also be measured intra-procedurally or at the end of the experiment using a pH microelectrode.

Experimental Workflows

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound in the treatment of kinetic disorders of gastrointestinal tract [termedia.pl]

- 4. An In-depth Analysis of this compound hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]

- 9. Effect of this compound Hydrochloride on the Ileal and Colonic Motility in Guinea Pig In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emjreviews.com [emjreviews.com]

- 11. 2.7. Measurement of intestinal transit time and length [bio-protocol.org]

- 12. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers -Korean Journal of Radiology | 학회 [koreascience.kr]

- 13. mmpc.org [mmpc.org]

- 14. scielo.br [scielo.br]

- 15. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]

- 16. researchgate.net [researchgate.net]

Topic: Cell-based Assay for Screening Itopride Analogues' D2 Receptor Antagonism

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Itopride is a prokinetic agent with a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][2][3] This dual action enhances gastrointestinal motility, making it effective for treating functional dyspepsia and other gastrointestinal conditions.[2][4] The development of novel this compound analogues requires robust screening methods to evaluate their activity at the D2 receptor. This document provides a detailed protocol for a cell-based reporter gene assay designed for the high-throughput screening (HTS) of this compound analogues to quantify their D2 receptor antagonist potency. The assay measures the ability of compounds to counteract the agonist-induced inhibition of cyclic AMP (cAMP) signaling.

Assay Principle

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gi/o).[5][6] Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[5][7]

This assay utilizes a Human Embryonic Kidney 293 (HEK293) cell line stably co-expressing the human D2 receptor and a luciferase reporter gene under the transcriptional control of a cAMP Response Element (CRE).[8][9] When intracellular cAMP levels are high, the CRE is activated, driving the expression of luciferase.

In the assay, cells are first treated with a D2 receptor agonist (e.g., dopamine) to inhibit adenylyl cyclase and reduce cAMP levels, resulting in low luciferase expression. An effective D2 antagonist, like this compound or its analogues, will block the agonist's effect, restoring adenylyl cyclase activity, increasing cAMP levels, and leading to a dose-dependent increase in luciferase expression and a measurable luminescent signal.[10][11]

Signaling Pathway Diagram

Caption: D2 receptor antagonism pathway in a CRE-luciferase reporter assay.

Materials and Reagents

| Material/Reagent | Supplier (Example) |

| HEK293 D2-CRE-Luc Stable Cell Line | In-house or Commercial |

| DMEM, high glucose | Thermo Fisher Scientific |

| Fetal Bovine Serum (FBS), heat-inactivated | Thermo Fisher Scientific |

| Penicillin-Streptomycin | Thermo Fisher Scientific |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific |

| Dopamine (Agonist) | Sigma-Aldrich |

| This compound HCl (Reference Compound) | Sigma-Aldrich |

| This compound Analogues | Synthesized in-house |

| White, opaque, 96-well cell culture plates | Corning |

| Luciferase Assay System (e.g., ONE-Glo™) | Promega |

| Multimode plate reader with luminescence capability | Molecular Devices |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the D2 antagonist assay.

Detailed Experimental Protocol

Day 1: Cell Plating

-

Culture HEK293 cells stably expressing the D2 receptor and the CRE-luciferase reporter in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete media and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh media and perform a cell count.

-

Dilute the cells to a final concentration of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Addition and Signal Detection

-

Compound Preparation:

-

Prepare a stock solution of this compound (reference) and each this compound analogue in DMSO.

-

Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer (serum-free DMEM) to create working solutions. The final DMSO concentration in the well should be ≤ 0.5%.

-

Prepare a working solution of Dopamine (agonist) in assay buffer at a concentration corresponding to its EC80 value (pre-determined from an agonist dose-response curve).

-

-

Antagonist Treatment:

-

Carefully remove the culture medium from the cell plate.

-

Add 50 µL of the appropriate this compound analogue or reference compound dilution to each well.

-

For control wells:

-

Min Signal (0% Inhibition): Add 50 µL of assay buffer with DMSO.

-

Max Signal (100% Inhibition): Add 50 µL of assay buffer with DMSO.

-

-

Pre-incubate the plate at 37°C for 30 minutes.

-

-

Agonist Challenge:

-

Add 50 µL of the Dopamine (EC80) solution to all wells except the "Max Signal" wells.

-

To the "Max Signal" wells, add 50 µL of plain assay buffer.

-

The final volume in each well is now 100 µL.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Reading:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to ensure cell lysis and mixing.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis

-

Normalization:

-

The raw luminescence data (Relative Light Units, RLU) is normalized to percent inhibition using the control wells: % Inhibition = 100 * (Sample RLU - Min Signal RLU) / (Max Signal RLU - Min Signal RLU)

-

-

Curve Fitting:

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value for each compound. The IC50 is the concentration of the antagonist that produces 50% of the maximum inhibition.

-

Data Presentation: Comparative Potency of this compound Analogues

The following table presents example data for this compound and three hypothetical analogues, demonstrating how results can be structured for clear comparison.

| Compound | IC50 (nM) | Emax (% Inhibition) | Hill Slope |

| This compound (Reference) | 125.5 | 98.7 | 1.05 |

| Analogue A | 85.2 | 99.1 | 1.10 |

| Analogue B | 250.8 | 95.4 | 0.98 |

| Analogue C | 15.6 | 101.2 | 1.02 |

-

IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.

-

Emax: The maximum observed inhibitory effect.

-

Hill Slope: Describes the steepness of the dose-response curve.

From this data, Analogue C would be identified as the most potent D2 receptor antagonist, being significantly more potent than the parent compound, this compound. Analogue A shows a modest improvement in potency, while Analogue B is less potent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Etopride | 50 mg | Tablet | Orion Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. innoprot.com [innoprot.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 8. Development of a generic dual-reporter gene assay for screening G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A reporter gene assay for high-throughput screening of G-protein-coupled receptors stably or transiently expressed in HEK293 EBNA cells grown in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 11. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]

Application Notes: Investigating Itopride in Animal Models of Diabetic Gastroparesis

Introduction

Diabetic gastroparesis is a significant complication of diabetes mellitus, characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, bloating, and poor glycemic control.[1][2] Prokinetic agents are a cornerstone of therapy, and itopride is a compound of interest due to its dual mechanism of action.[3][4] It functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor, which synergistically increases acetylcholine levels, thereby enhancing gastrointestinal motility.[3][5] Unlike some other prokinetics, this compound does not readily cross the blood-brain barrier, potentially offering a more favorable side-effect profile.[6][7]

These application notes provide detailed protocols for researchers and drug development professionals to induce diabetic gastroparesis in rodent models and to evaluate the therapeutic effects of this compound.

Mechanism of Action of this compound

This compound's prokinetic activity stems from its unique dual-action pathway. Firstly, it antagonizes dopamine D2 receptors on enteric motor neurons, which removes the inhibitory effect of dopamine on acetylcholine (ACh) release.[3][4] Secondly, it inhibits the enzyme acetylcholinesterase (AChE), preventing the breakdown of ACh.[3][5] The resulting increase in local ACh concentration enhances stimulation of muscarinic M3 receptors on gastric smooth muscle cells, leading to increased contractility, accelerated gastric emptying, and improved gastroduodenal coordination.[4][5]

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

Protocol 1: Induction of Diabetic Gastroparesis in Rats

This protocol describes the induction of diabetes and subsequent gastroparesis using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.[8]

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Blood glucose meter and test strips

-

Standard rat chow and water

Procedure:

-

Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

-